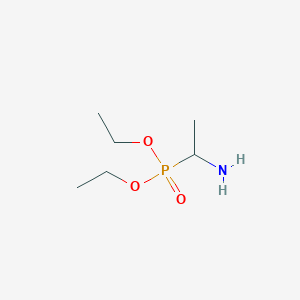

1-Diethoxyphosphorylethanamine

Description

Overview of Organophosphorus Compounds in Research

Organophosphorus compounds, characterized by the presence of a carbon-phosphorus bond, are integral to numerous scientific disciplines. taylorandfrancis.com In medicinal and agricultural chemistry, they are foundational, with over 80 phosphorus-containing drugs in clinical use and more than 300 types of phosphorus-based pesticides on the market. frontiersin.org Their utility extends to organic synthesis, where phosphonates are employed as improved Wittig reagents for alkene synthesis, and phosphines act as crucial ligands in metal-catalyzed reactions. frontiersin.org The unique properties of the phosphoryl (P=O) group, such as its high coordination ability with metals, have led to their use as metal extractants. frontiersin.org Furthermore, their excellent fire retardancy with low smoke and toxicity has established them as environmentally benign fire retardants. frontiersin.org The broad and promising applications of organophosphorus compounds underscore the ongoing need for the development of efficient and general methods for their preparation. frontiersin.org

The Unique Characteristics of the Carbon-Phosphorus Bond

The carbon-phosphorus (C–P) bond is a defining feature of organophosphorus compounds, imparting them with distinct chemical and physical properties. This bond is generally stable, a characteristic attributed to the tetrahedral geometry and sp³ hybridization of the phosphorus atom, which facilitates strong σ-bonding with carbon. While the electronegativity difference between carbon and phosphorus is small, leading to a bond that is more non-polar than polar, the presence of other atoms, such as oxygen in the phosphonate (B1237965) group, introduces polarity to the molecule as a whole. quora.com The stability of the C–P bond can be influenced by substituent effects; for instance, electron-donating groups can slightly weaken the bond. This bond is resistant to hydrolysis under neutral and basic conditions, though it can be cleaved in acidic environments. The formation of the C-P bond is a key step in the synthesis of these compounds and can be achieved through various methods, including the addition of a phosphorus nucleophile to an organic electrophile or the addition of an organic nucleophile to a phosphorus electrophile. acs.org

Classification and Structural Diversity of Aminophosphonates

Aminophosphonates are a significant subclass of organophosphorus compounds that are structural analogues of amino acids, where a carboxylic acid group is replaced by a phosphonic acid or a related group. wikipedia.org Their general formula is (RO)₂P(O)CH₂NR₂. wikipedia.org This structural similarity allows them to act as antagonists of amino acids, inhibiting enzymes involved in amino acid metabolism. wikipedia.org This inhibitory action gives rise to a wide range of biological activities, including antibacterial, plant growth regulatory, and neuromodulatory effects. wikipedia.org

The synthesis of α-aminophosphonates, where the amino group is on the carbon adjacent to the phosphorus atom, is often achieved through the three-component condensation of an aldehyde or ketone, a primary or secondary amine, and a dialkyl phosphite (B83602), a reaction known as the Kabachnik–Fields reaction. wikipedia.orgresearchgate.net Due to their pharmacological potential, significant research has been dedicated to developing asymmetric methods for their synthesis. wikipedia.org The structural diversity of aminophosphonates is vast, allowing for a wide array of biological and physical properties. nih.gov They can be incorporated into various molecules, including lipids and glycoproteins, to form phosphonoconjugates. researchgate.net

Academic Research Landscape of 1-Diethoxyphosphorylethanamine and Related Analogs

This compound, also known as diethyl (1-aminoethyl)phosphonate, is a subject of academic interest due to its role as a building block in the synthesis of more complex molecules and its own potential biological activities. Research has explored its synthesis through methods like the reaction of diethyl phthalimidoethylphosphonate with hydrazine (B178648) hydrate. prepchem.comkyushu-u.ac.jp

The broader family of α-aminophosphonates, to which this compound belongs, is extensively studied for its medicinal applications. These compounds are known to exhibit a range of pharmacological effects, including acting as enzyme inhibitors, anticancer agents, and having antifungal, antibacterial, and antiviral properties. researchgate.netnih.gov Their biological activity is often attributed to the tetrahedral arrangement of substituents around the phosphorus atom, which mimics the transition state of peptide bond hydrolysis. researchgate.net

The academic research landscape for these compounds is dynamic, with ongoing efforts to synthesize novel derivatives and evaluate their biological potential. For instance, studies have investigated the use of various catalysts, such as ytterbium perfluorooctanoate, to improve the efficiency of α-aminophosphonate synthesis. researchgate.net Computational methods like Density Functional Theory (DFT) are also employed to predict the reaction pathways and properties of these phosphonate derivatives.

Table 1: Research Highlights of this compound and Analogs

| Research Area | Key Findings | References |

|---|---|---|

| Synthesis | Synthesized via reaction of diethyl phthalimidoethylphosphonate and hydrazine hydrate. | prepchem.comkyushu-u.ac.jp |

| Biological Activity | Analogs exhibit a wide range of activities including enzyme inhibition, and antibacterial and anticancer properties. | wikipedia.orgresearchgate.netnih.gov |

| Catalysis | Ytterbium perfluorooctanoate has been shown to be an efficient catalyst for the synthesis of α-aminophosphonates. | researchgate.net |

| Computational Chemistry | DFT methods are used to study reaction mechanisms and predict properties. | |

| Structural Analogs | Considered structural analogs of amino acids, leading to their role as enzyme inhibitors. | wikipedia.orgscispace.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-diethoxyphosphorylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-4-9-11(8,6(3)7)10-5-2/h6H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAAQHWGIOAIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C(C)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408805 | |

| Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54788-35-1 | |

| Record name | Phosphonic acid, (1-aminoethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Diethoxyphosphorylethanamine

Historical Development of Aminophosphonate Synthesis

The synthesis of α-aminophosphonates, a class of compounds to which 1-diethoxyphosphorylethanamine belongs, has been a subject of significant interest for over half a century. nih.gov These compounds are structural analogs of α-amino acids, where a tetrahedral phosphonic acid group replaces the planar carboxylic group. nih.govcore.ac.uk This structural similarity imparts a range of biological activities, making them important targets in medicinal and agricultural chemistry. core.ac.uk

The foundational synthetic routes were established in the mid-20th century. The two most prominent and widely utilized methods are the Kabachnik-Fields reaction and the Pudovik reaction. core.ac.uke-journals.in The Kabachnik-Fields reaction, first reported in 1952, is a one-pot, three-component condensation involving an amine, a carbonyl compound, and a dialkyl phosphite (B83602). core.ac.uke-journals.in The Pudovik reaction involves the nucleophilic addition of a dialkyl phosphite to an imine. e-journals.inmdpi.com These reactions opened the door to a vast library of α-aminophosphonate derivatives and remain the cornerstones of their synthesis. Over the decades, research has focused on expanding the scope of these reactions, improving yields, and developing catalytic and stereoselective variants to meet the demand for structurally diverse and enantiomerically pure aminophosphonates. mdpi.com

Direct Synthetic Approaches to this compound

The direct synthesis of this compound typically employs the classic methodologies of aminophosphonate chemistry, adapted for the specific precursors of this compound.

The primary pathways for synthesizing this compound are the Kabachnik-Fields and Pudovik reactions.

Kabachnik-Fields Reaction: This is a three-component condensation reaction. For this compound, the reactants are ammonia (B1221849) (amine), acetaldehyde (B116499) (oxo compound), and diethyl phosphite (>P(O)H species). The reaction can be catalyzed by either acids or bases. The mechanism is believed to proceed through two possible routes: (a) initial reaction between the acetaldehyde and ammonia to form an α-hydroxyamine, which then reacts with diethyl phosphite, or (b) formation of an imine intermediate (ethanimine) from acetaldehyde and ammonia, which then undergoes nucleophilic addition by the diethyl phosphite in a Pudovik-type mechanism.

Pudovik Reaction: This pathway involves the direct addition of diethyl phosphite to a pre-formed imine, in this case, ethanimine. mdpi.com The imine is generated from the reaction of acetaldehyde and ammonia. mdpi.com The addition of the phosphite across the carbon-nitrogen double bond is the key step, and it can be promoted by either base or Lewis acid catalysts. e-journals.in

A more recent approach involves the direct construction of α-aminophosphonates from white phosphorus (P4), amines, and alcohols, using a copper(II) catalyst and air as an oxidant. chinesechemsoc.org This domino multicomponent reaction involves the in-situ synthesis of the dialkyl phosphite from P4, followed by oxidation of the amine and subsequent nucleophilic addition. chinesechemsoc.org

The key precursors for this compound are acetaldehyde, an ammonia source, and diethyl phosphite. Optimization of the reaction conditions is crucial for achieving high yields and purity. A wide array of catalysts has been developed to improve the efficiency of the Kabachnik-Fields and Pudovik reactions. These include:

Lewis and Brønsted Acids: Catalysts such as magnesium perchlorate (B79767) (Mg(ClO4)2), indium(III) chloride (InCl3), and boron trifluoride etherate (BF3·OEt2) have been effectively used. e-journals.inmdpi.com

Heterogeneous Catalysts: To facilitate easier separation and catalyst recycling, solid-supported catalysts like silica-supported dodecatungstophosphoric acid have been employed. core.ac.uk

Alternative Energy Sources: Microwave irradiation and ultrasonication have been shown to significantly accelerate the reaction, reducing reaction times from hours to minutes and often improving yields under solvent-free conditions. e-journals.in

The choice of solvent, temperature, and catalyst depends on the specific substrates and desired outcome. Solvent-free conditions are often preferred for being more environmentally friendly. mdpi.com

| Catalyst Type | Specific Examples | Typical Conditions | Reference |

|---|---|---|---|

| Lewis Acids | Mg(ClO4)2, InCl3, AlCl3, SbCl3/Al2O3 | Acetonitrile, 80 °C or room temperature | e-journals.inmdpi.com |

| Brønsted Acids | CF3COOH, Dodecatungstophosphoric acid (DTP/SiO2) | Room temperature, solvent-free | core.ac.uke-journals.in |

| Metal Complexes | Gold-bipyridine complex, Cerium chloride | Dichloromethane or solvent-free | core.ac.ukmdpi.com |

| Non-conventional | Microwave irradiation, Ultrasonication | Solvent and catalyst-free, 3-6 minutes | e-journals.in |

Asymmetric Synthesis of Chiral this compound and Its Enantiomers

This compound possesses a chiral center at the α-carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). The synthesis of enantiomerically pure forms is of great importance, as different enantiomers can have distinct biological activities. Asymmetric synthesis aims to selectively produce one enantiomer over the other.

Stereoselective synthesis of α-aminophosphonates is achieved by introducing a source of chirality into the reaction, which can be a chiral auxiliary or a chiral catalyst. sigmaaldrich.com

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. sigmaaldrich.comwikipedia.org In the context of aminophosphonate synthesis, optically active amines, such as (R)- or (S)-α-phenylethylamine, can be used as the amine component in a Kabachnik-Fields reaction. mdpi.comsigmaaldrich.com The chirality of the amine directs the addition of the phosphite, leading to the formation of diastereomers that can then be separated. Other auxiliaries, like those based on pseudoephedrine or oxazolidinones, are also widely used in asymmetric synthesis. nih.govresearchgate.net

Chiral Catalysts: A chiral catalyst directs the reaction towards a specific enantiomer without being consumed. This is often a more efficient approach. Chiral phosphoric acids (CPAs), derived from scaffolds like BINOL, have emerged as powerful organocatalysts for a variety of asymmetric transformations. nih.govbeilstein-journals.org Metal complexes incorporating chiral ligands, such as copper(I)-pybox complexes, have also been successfully used to catalyze the enantioselective synthesis of aminophosphonates. nih.gov

Both diastereoselective and enantioselective strategies have been developed to access chiral this compound.

Diastereoselective Approach: This strategy relies on the use of a chiral starting material to generate diastereomeric products. For instance, reacting a chiral amine like (R)-α-phenylethylamine with acetaldehyde and diethyl phosphite results in two diastereomers of N-(1-phenylethyl)-1-diethoxyphosphorylethanamine. mdpi.com These diastereomers have different physical properties and can be separated by methods like chromatography. Subsequent removal of the chiral α-phenylethyl group yields the enantiomerically enriched target compound. High levels of diastereoselectivity (74–92%) have been achieved using this method under solvent-free, microwave-assisted conditions. mdpi.com

Enantioselective Approach: This is a more direct method that uses a chiral catalyst to induce stereoselectivity in the reaction of achiral precursors. For example, the reaction of an imine with diethyl phosphite in the presence of a chiral organocatalyst or a chiral metal complex can directly produce an excess of one enantiomer of the final product. e-journals.innih.gov Chiral phosphoric acid catalysts, for instance, can activate the imine and create a chiral environment, guiding the nucleophilic attack of the phosphite to one face of the imine, leading to high enantiomeric excess (ee). nih.gov

| Strategy | Source of Chirality | Example | Outcome | Reference |

|---|---|---|---|---|

| Diastereoselective | Chiral Amine (Auxiliary) | (R)-α-phenylethylamine | Formation of separable diastereomers (up to 92% de) | mdpi.com |

| Enantioselective | Chiral Organocatalyst | Chiral Phosphoric Acid (CPA) | Direct formation of one enantiomer in excess (up to 98% ee) | nih.gov |

| Enantioselective | Chiral Metal Complex | Copper(I)-pybox complex | Direct formation of one enantiomer in excess (up to 81% ee) | nih.gov |

Green Chemistry Principles in this compound Synthesis

The synthesis of α-aminophosphonates, including this compound, has evolved significantly to align with the twelve principles of green chemistry. msu.edumatagujricollege.edu.in These principles advocate for the reduction or elimination of hazardous substances, maximization of atom economy, and enhancement of energy efficiency. uniroma1.it The primary synthetic route, the Kabachnik-Fields reaction, which is a one-pot, three-component condensation of an aldehyde, an amine, and a phosphite, is inherently more aligned with green principles than multi-step syntheses. ijarsct.co.intandfonline.com

Several modern approaches exemplify the application of green chemistry to this class of compounds:

Catalysis over Stoichiometric Reagents (Principle 9) : The use of catalysts is preferred as they are required in small amounts and can often be recycled, reducing waste. Yttrium triflate has been employed as an efficient Lewis acid catalyst for the three-component synthesis of α-aminophosphonates, enhancing reaction yield and chemoselectivity. rsc.org Novel nano-catalysts, such as manganese-doped polyaniline (PAni-Mn), have been developed to facilitate the Kabachnik-Fields reaction under solvent-free conditions, offering high catalytic activity and ease of separation and recycling. ijarsct.co.in

Use of Safer Solvents and Reaction Conditions (Principle 5) : A key focus of green chemistry is the replacement of volatile and toxic organic solvents. An environmentally friendly process for α-aminophosphonate synthesis has been developed using a mixture of water and ethyl lactate (B86563), a biodegradable solvent, under ultrasonic irradiation at room temperature. tandfonline.com This method notably proceeds efficiently without any catalyst. tandfonline.com Furthermore, solvent-free conditions, as seen with the PAni-Mn nano-catalyst, represent an ideal green solution by completely eliminating solvent waste. ijarsct.co.in

Waste Prevention and Atom Economy (Principles 1 & 2) : One-pot, multi-component reactions like the Kabachnik-Fields are highly atom-economical as they combine multiple reactants in a single step to form the final product with minimal byproducts. ijarsct.co.inrsc.org This approach prevents the waste associated with isolating and purifying intermediates in a traditional multi-step synthesis. msu.edu

The following table summarizes various green synthetic approaches applicable to this compound and related α-aminophosphonates.

| Method / Catalyst | Key Green Features | Relevant Principles |

| Yttrium Triflate Catalyst | High efficiency in a one-pot reaction, reducing byproducts. rsc.org | Catalysis, Atom Economy, Waste Prevention |

| PAni-Mn Nano-catalyst | Solvent-free conditions, catalyst is recyclable. ijarsct.co.in | Safer Solvents, Catalysis, Waste Prevention |

| Ultrasound in Water/Ethyl Lactate | Use of a green solvent system, no catalyst required, room temperature. tandfonline.com | Safer Solvents, Energy Efficiency |

| Organocatalysis | Use of chiral catalysts for stereoselective synthesis, avoiding metals. mdpi.comnih.gov | Catalysis, Designing Safer Chemicals |

Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a small laboratory scale to a larger scale required for extensive research presents a unique set of challenges and considerations. The goal is to produce larger quantities of the compound reliably and safely without significant changes to the reaction's efficiency and product purity.

Key factors influencing the scalability of the synthesis include:

Choice of Synthetic Route and Catalyst : One-pot reactions are generally more amenable to scale-up than multi-step syntheses because they minimize handling, transfers, and intermediate purification steps, which saves time and reduces material loss. When a catalyst is used, its type is critical. Heterogeneous catalysts, such as the PAni-Mn nano-catalyst, are often preferred for larger-scale operations because they can be easily removed from the reaction mixture by filtration, simplifying purification and enabling catalyst reuse. ijarsct.co.in Homogeneous catalysts, while effective, can be difficult to separate from the product on a large scale. rsc.org

Reaction Conditions :

Solvents : Solvent-free reactions are highly advantageous for scale-up as they eliminate the costs, safety hazards, and waste disposal issues associated with large volumes of organic solvents. ijarsct.co.in If a solvent is necessary, green options like water or ethyl lactate are preferable. tandfonline.com

Temperature Control : Reactions that proceed at or near room temperature are easiest to scale. Exothermic reactions require careful thermal management on a larger scale to dissipate heat effectively and prevent runaway reactions. The thermochemistry of the reaction must be well understood. researchgate.net

Energy Input : While ultrasound is effective in the lab, specialized and costly equipment is needed to apply it uniformly to large reaction volumes, which can be a significant scale-up challenge. tandfonline.com

Work-up and Purification : The method used to isolate and purify the final product is a critical consideration. Procedures that rely on column chromatography are often not practical for large quantities. Ideal scalable methods include direct crystallization of the product from the reaction mixture or simple extraction and filtration steps.

Reagent Availability and Cost : The cost and availability of starting materials (e.g., acetaldehyde, diethyl phosphite, amine source, and catalyst) become increasingly important at larger scales. Readily available and inexpensive reagents are crucial for a cost-effective scale-up.

The following table compares different synthetic approaches based on their suitability for scale-up.

| Synthetic Approach | Advantages for Scale-Up | Potential Challenges for Scale-Up |

| Nano-catalyst (Solvent-Free) ijarsct.co.in | No solvent handling/disposal; easy catalyst removal and recycling. | Ensuring uniform mixing of solid/liquid reactants in a large vessel. |

| Catalyst-Free (Ultrasound) tandfonline.com | Avoids catalyst cost and removal; uses safe solvents. | Uniform and efficient sonication of large volumes is difficult and requires specialized reactors. |

| Lewis Acid Catalysis (Homogeneous) rsc.org | High yields and selectivity in a one-pot process. | Removal of the dissolved catalyst from the product can be complex and costly on a large scale. |

Reactivity and Transformational Studies of 1 Diethoxyphosphorylethanamine

Reactions Involving the Primary Amine Moiety

The primary amine group in 1-Diethoxyphosphorylethanamine is a key site for various nucleophilic reactions, enabling the introduction of a wide array of substituents and the construction of larger molecular frameworks.

Acylation and Alkylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.

Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is fundamental in peptide synthesis and for the introduction of various functional groups. For instance, the reaction of α-aminophosphonates with acylating agents is a common strategy to produce N-acyl derivatives. These derivatives are often investigated for their biological properties.

Alkylation: The primary amine can also undergo alkylation with alkyl halides or other electrophilic alkylating agents. This reaction introduces alkyl groups onto the nitrogen atom, leading to the formation of secondary or tertiary amines. For example, phosphonic acids can be reacted with alkenyl bromides in the presence of a base like cesium carbonate to yield phosphonic esters through an alkylation reaction. google.comgoogle.com

A summary of representative acylation and alkylation reactions is presented in the table below.

| Reactant 1 | Reactant 2 | Product Type | Reaction Conditions |

| This compound | Acid Chloride | N-Acyl-1-diethoxyphosphorylethanamine | Base catalyst |

| This compound | Alkyl Halide | N-Alkyl-1-diethoxyphosphorylethanamine | Base, polar solvent |

| Phosphonic Acid | Alkenyl Bromide | Phosphonic Ester | Cesium carbonate, acetonitrile, reflux |

Condensation and Cyclization Reactions

The primary amine of this compound is a key participant in condensation and cyclization reactions, which are crucial for the synthesis of heterocyclic compounds and other complex molecular architectures.

Condensation Reactions: These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. unizin.org The amine group can condense with carbonyl compounds (aldehydes and ketones) to form imines (Schiff bases). rsc.org This imine formation is often a key step in multicomponent reactions like the Kabachnik-Fields reaction for the synthesis of α-aminophosphonates. rsc.orgderpharmachemica.com The Kabachnik-Fields reaction can proceed through two main pathways: one involving the initial formation of an imine from a carbonyl compound and a primary amine, followed by the addition of a dialkyl phosphite (B83602), and another where the amine promotes the addition of the dialkyl phosphite to the carbonyl group to form an α-hydroxyphosphonate, which is then substituted by the amine. rsc.org The Knoevenagel condensation is another important reaction where an active hydrogen compound reacts with a carbonyl group, often catalyzed by a weak base. wikipedia.org

Cyclization Reactions: The amine functionality can also be involved in intramolecular or intermolecular cyclization reactions to form various heterocyclic rings. For instance, after N-deacetylation, an aminophosphonate can undergo a Pictet-Spengler reaction to generate a tetrahydroisoquinolinephosphonate. mcgill.ca Cyclization reactions are fundamental in creating complex ring systems and are often employed in the synthesis of natural products and pharmaceuticals. harvard.edumdpi.com

The table below summarizes key condensation and cyclization reactions.

| Reaction Type | Reactants | Key Intermediate/Product | Significance |

| Kabachnik-Fields Reaction | Aldehyde/Ketone, Amine, Dialkyl Phosphite | α-Aminophosphonate | Synthesis of α-aminophosphonates |

| Pictet-Spengler Reaction | Aminophosphonate | Tetrahydroisoquinolinephosphonate | Formation of heterocyclic compounds |

| Knoevenagel Condensation | Active Hydrogen Compound, Carbonyl Compound | α,β-Unsaturated Ketone | Carbon-carbon bond formation |

Reactions Involving the Diethoxyphosphoryl Group

The diethoxyphosphoryl group offers another site for chemical modification, allowing for the tuning of the compound's properties and further functionalization.

Hydrolysis and Transesterification Reactions

The phosphorus-ester bonds in the diethoxyphosphoryl group are susceptible to cleavage under certain conditions.

Hydrolysis: The hydrolysis of the diethyl phosphonate (B1237965) esters to the corresponding phosphonic acid is a common transformation. This reaction is typically carried out under acidic or basic conditions. For example, deprotection of phosphonate esters can be achieved using bromotrimethylsilane (B50905) followed by hydrolysis. nih.gov The resulting phosphonic acids are structural analogs of amino acids and are of interest for their potential biological activities. researchgate.net The C–P bond itself is generally stable but can be cleaved under acidic conditions through protonation of the amino group.

Transesterification: This process involves the exchange of the ethoxy groups with other alkoxy groups by reacting the phosphonate with a different alcohol. scielo.br Transesterification is an equilibrium-driven reaction and is often catalyzed by acids or bases. scielo.br This reaction allows for the synthesis of a variety of phosphonate esters with different alkyl or aryl groups, which can influence the compound's solubility and other physicochemical properties. The reaction is widely used in industrial processes, such as the production of biodiesel from vegetable oils. nih.govmdpi.com

The following table outlines the conditions for these reactions.

| Reaction | Reagents | Product |

| Hydrolysis | Bromotrimethylsilane, then water/methanol | Phosphonic Acid |

| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | Dialkyl/Diaryl Phosphonate |

Modifications and Derivatizations of the Phosphorus Center

The phosphorus atom itself can be a site for further chemical reactions, leading to a variety of phosphorus-containing derivatives. While direct modifications on the phosphorus of this compound are less commonly reported in the context of this specific molecule, general reactions of the phosphonate group are well-established. These can include reactions to form phosphonamidates or other phosphorus-based functional groups. The synthesis of various organophosphonates is often achieved through methods like the palladium-catalyzed α,β-homodiarylation of vinyl esters. dntb.gov.ua

Stereochemical Integrity in Chemical Transformations

When this compound is chiral, the stereochemical outcome of its reactions is a critical consideration. The stereocenter in α-aminophosphonates, such as this compound, is at the α-carbon. mcgill.ca

The stereochemistry of reactions at a chiral center can result in retention, inversion, or racemization of the configuration. libretexts.org In reactions where the bonds to the chiral center are not broken, the stereochemical integrity is typically maintained. libretexts.org However, in reactions that proceed through a planar intermediate, such as an sp2-hybridized carbocation in an SN1-type reaction, a racemic mixture of enantiomers is often formed. chemistrysteps.comyoutube.com

In the context of α-aminophosphonate synthesis, asymmetric methods are often employed to control the stereochemistry. For example, asymmetric Rh-catalyzed transfer hydrogenation of α-enamidophosphonates can produce chiral α-aminophosphonates with good enantiomeric excess. mcgill.ca The stereochemistry at the α-carbon can significantly influence the biological activity of the resulting molecules. mcgill.ca For instance, the different stereoisomers of a drug can have vastly different physiological effects. uou.ac.in

If a new stereocenter is created during a reaction with an already chiral molecule, a mixture of diastereomers will be formed. saskoer.ca The ratio of these diastereomers can be influenced by steric and electronic factors.

The table below highlights the stereochemical outcomes of different reaction types.

| Reaction Type | Stereochemical Outcome at Chiral Center | Explanation |

| SN2 Reaction | Inversion | The nucleophile attacks from the backside of the leaving group. libretexts.org |

| SN1 Reaction | Racemization | Proceeds through a planar carbocation intermediate. libretexts.orgchemistrysteps.com |

| Asymmetric Catalysis | Enantiomeric Excess | A chiral catalyst directs the reaction to favor one enantiomer. |

| Diastereoselective Reactions | Unequal mixture of diastereomers | An existing chiral center influences the formation of a new one. saskoer.ca |

Advanced Analytical and Spectroscopic Characterization in Research

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the 1-Diethoxyphosphorylethanamine molecule. nanografi.comuzh.ch These methods probe the vibrational motions of atoms and bonds, which occur at characteristic frequencies, providing a molecular "fingerprint". nanografi.comsu.se

Infrared (IR) Spectroscopy operates on the principle of absorption of infrared radiation, which excites molecular vibrations, provided the vibration causes a change in the molecule's dipole moment. ksu.edu.sajsscacs.edu.in The IR spectrum of an α-aminophosphonate like this compound is expected to display several key absorption bands. The strong absorption from the phosphoryl group (P=O) is one of the most characteristic features. The N-H bonds of the primary amine group give rise to stretching and bending vibrations. The ethoxy groups are identifiable by their C-O and C-H stretching and bending modes. A patent for a related α-aminophosphonate derivative reported characteristic IR absorptions that provide a reference for the expected spectral regions. google.com

Raman Spectroscopy , which is complementary to IR spectroscopy, measures the inelastic scattering of monochromatic light. ksu.edu.saphotonetc.com A vibrational mode is Raman-active if it induces a change in the polarizability of the molecule. libretexts.org This technique is particularly useful for observing nonpolar bonds that may be weak or silent in the IR spectrum. nanografi.com For this compound, Raman spectroscopy would also help confirm the presence of the P=O, P-O, C-C, and C-N bonds.

The expected vibrational frequencies for this compound are summarized in the table below, based on data for analogous α-aminophosphonates and general spectroscopic correlation tables. vscht.czpg.edu.pllibretexts.org

| Functional Group | Vibration Type | Typical IR Wavenumber (cm⁻¹) | Typical Raman Shift (cm⁻¹) | Intensity |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3400-3250 | 3400-3250 | Medium |

| N-H (Amine) | Scissoring (Bending) | 1650-1580 | 1650-1580 | Medium-Variable |

| C-H (Alkyl) | Asymmetric & Symmetric Stretch | 2980-2850 | 2980-2850 | Strong |

| C-H (Alkyl) | Bending | 1470-1365 | 1470-1365 | Medium |

| P=O (Phosphoryl) | Stretch | 1260-1200 | 1260-1200 | Strong |

| P-O-C (Phosphonate) | Asymmetric & Symmetric Stretch | 1050-970 | 1050-970 | Strong |

| C-N (Amine) | Stretch | 1250-1020 | 1250-1020 | Medium-Weak |

| C-C (Alkyl) | Stretch | 1200-800 | 1200-800 | Weak |

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Structure

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govwikipedia.org This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers, which is crucial for this compound given its stereogenic α-carbon. utoronto.ca

The process involves irradiating a single crystal of the compound with an X-ray beam. The crystal diffracts the X-rays into a unique pattern of spots, the intensities and positions of which are used to calculate an electron density map of the molecule. nih.govdomainex.co.uk From this map, a detailed molecular model can be built.

For chiral molecules like this compound, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) of the stereocenter without ambiguity. Research on similar α-aminophosphonates has utilized this technique to elucidate their solid-state structures, revealing details such as intermolecular hydrogen bonding. beilstein-journals.orgmcgill.ca For instance, studies on related compounds have shown the formation of dimeric structures in the crystal lattice through N–H···O=P hydrogen bonds, a motif that could potentially be observed in crystalline this compound. beilstein-journals.org

While a specific crystal structure for this compound is not publicly available, the table below presents typical crystallographic parameters that would be determined from such an analysis, based on published data for structurally similar organic molecules. nih.govrcsb.org

| Parameter | Example Value | Description |

| Chemical Formula | C₆H₁₆NO₃P | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell (e.g., triclinic, monoclinic, orthorhombic). |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 9.5 - 10.5 | Unit cell dimension along the a-axis. |

| b (Å) | 8.0 - 9.0 | Unit cell dimension along the b-axis. |

| c (Å) | 11.0 - 12.0 | Unit cell dimension along the c-axis. |

| α (°) | 90 | Angle between b and c axes. |

| β (°) | 95 - 105 | Angle between a and c axes. |

| γ (°) | 90 | Angle between a and b axes. |

| Volume (ų) | 900 - 1100 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Hydrogen Bonding | N-H···O=P | Specifies the atoms involved in intermolecular hydrogen bonds. |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess

Chromatographic techniques are essential for separating the components of a mixture, making them vital for assessing the chemical purity and the enantiomeric composition of this compound. wikipedia.org

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For purity assessment, a sample of this compound is vaporized and swept by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase coated on the column wall. The time it takes for the compound to pass through the column, known as the retention time, is characteristic of the molecule under specific conditions. Impurities will typically have different retention times, appearing as separate peaks in the chromatogram, and the area of each peak is proportional to the concentration of that component. Studies on related α-aminophosphonates have successfully used capillary GC to determine the relative ratios of diastereomers, demonstrating its utility in analyzing such compounds. google.combeilstein-journals.org

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is the premier method for both purity analysis and the determination of enantiomeric excess (ee) for compounds like this compound. wikipedia.orgnih.gov In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase. Separation occurs based on the analyte's affinity for the two phases. libretexts.org

For determining the enantiomeric excess, a specialized form of HPLC known as chiral liquid chromatography is employed. This method uses a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers of this compound. This differential interaction leads to different retention times for the two enantiomers, allowing for their separation and quantification. The enantiomeric excess is calculated from the relative areas of the two enantiomeric peaks. Research has shown that chiral stationary phases derived from cinchona alkaloids, like quinine (B1679958) and quinidine, are effective for the direct enantioseparation of α-aminophosphonic acids and their derivatives. wiley-vch.deresearchgate.net The successful use of chiral HPLC is frequently reported in the synthesis of optically active α-aminophosphonates. mcgill.canih.govmdpi.com

The table below outlines a typical set of conditions for the chiral LC analysis of an α-aminophosphonate.

| Parameter | Typical Conditions | Purpose |

| Instrument | High-Performance Liquid Chromatograph | The analytical system for performing the separation. |

| Column | Chiral Stationary Phase (e.g., Cinchona alkaloid-based) | The key component that enables the separation of enantiomers. |

| Mobile Phase | Hexane/Isopropanol/Ethanol mixture | The solvent that carries the sample through the column. |

| Flow Rate | 0.5 - 1.5 mL/min | The speed at which the mobile phase is pumped. |

| Detection | UV Absorbance (e.g., at 210 nm) | The method used to detect the compounds as they elute from the column. |

| Temperature | Ambient or controlled (e.g., 25 °C) | Column temperature can affect separation efficiency. |

| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |

Biological and Ecological Roles of Naturally Occurring Phosphonates Analogous to 1 Diethoxyphosphorylethanamine

Discovery and Characterization of Natural Phosphonates in Microorganisms

The first natural phosphonate (B1237965), 2-aminoethylphosphonic acid (ciliatine), was discovered in 1959. nih.gov Since then, a variety of phosphonate natural products have been identified in bacteria, archaea, and lower eukaryotes. pnas.org These compounds often act as mimics of carboxylates or phosphate (B84403) esters, allowing them to inhibit enzymes in various metabolic pathways. researchgate.netnih.gov The discovery of these molecules has largely been driven by bioassay-guided fractionation, leading to the identification of compounds with known biological activities, such as the antibiotic fosfomycin (B1673569) and the herbicide bialaphos. nih.gov

Recent research has identified novel phosphonates in the phytopathogenic bacterium Pectobacterium atrosepticum (Pba), a major cause of blackleg and soft rot diseases in potatoes. mdpi.comnih.gov While phosphonate-related genes were known to be highly upregulated when the bacterium colonizes a host plant, the specific compounds were not described until recently. mdpi.comresearchgate.net

Through analysis of the cultural supernatants of P. atrosepticum, researchers demonstrated the production of two extracellular low-molecular-weight phosphonates: 2-diethoxyphosphorylethanamine and phenylphosphonic acid . mdpi.com The identification of these compounds was significant as their structures had not been previously described among natural phosphonates, although they had been chemically synthesized. mdpi.com The production of these unique phosphonates was confirmed to be dependent on the presence of a crucial phosphonate-biosynthetic gene, fom1. mdpi.com Studies found that 2-diethoxyphosphorylethanamine was the more abundant of the two phosphonates produced by the bacterium. mdpi.com Unlike many other microbial phosphonates that act as virulence factors, the phosphonates from P. atrosepticum were found to have a negative effect on the bacterium's virulence while positively affecting its resistance to stress. mdpi.comresearchgate.net This suggests a role in modulating the host-pathogen relationship, possibly to maintain its ecological niche within the host plant for a longer period. mdpi.com

The phosphonates produced by P. atrosepticum differ significantly in structure and function from other well-characterized microbial phosphonates like Pantaphos and Fosfomycin.

Fosfomycin , originally discovered in cultures of Streptomyces species, is a clinically important broad-spectrum antibiotic. rcsb.orgnih.gov Its simple epoxide structure allows it to inhibit the MurA enzyme, which catalyzes the first step in bacterial cell wall peptidoglycan synthesis. researchgate.netrsc.orgnih.gov It is effective against a wide range of Gram-positive and Gram-negative bacteria. nih.gov

Pantaphos , identified from Pantoea ananatis, the cause of onion center rot, is a potent phytotoxin. asm.orgnih.gov The structure of pantaphos is 2-(hydroxy[phosphono]methyl)maleate. latrobe.edu.auillinois.edu It is a key virulence factor, and the purified compound is sufficient to produce the characteristic lesions of the disease in onions. asm.orgnih.gov Its phytotoxic activity is comparable to widely used herbicides. nih.gov

The following table provides a comparative overview of these microbial phosphonates.

| Feature | 2-Diethoxyphosphorylethanamine | Pantaphos | Fosfomycin |

| Producing Organism | Pectobacterium atrosepticum mdpi.com | Pantoea ananatis asm.orgnih.gov | Streptomyces spp., Pseudomonas syringae rcsb.orgnih.gov |

| Chemical Structure | A dialkoxy phosphonate amine mdpi.com | 2-(hydroxy[phosphono]methyl)maleate latrobe.edu.auillinois.edu | (1R,2S)-(−)-1,2-epoxypropylphosphonic acid rcsb.org |

| Primary Biological Role | Reduces virulence, increases stress resistance in the producer mdpi.com | Phytotoxin, virulence factor mdpi.comasm.org | Antibiotic (inhibits cell wall synthesis) researchgate.netnih.gov |

| Target Organisms | Modulates host-pathogen interaction (P. atrosepticum on plants) mdpi.com | Plants (e.g., onion), some human cell lines nih.gov | Gram-positive and Gram-negative bacteria nih.gov |

Biosynthetic Pathways of Phosphonate Compounds

The biosynthesis of nearly all-natural phosphonates begins with a crucial and thermodynamically challenging step: the formation of the C-P bond. nih.govfrontiersin.org This foundational reaction is followed by a variety of enzymatic modifications that lead to the diverse array of phosphonate structures found in nature. rsc.org

The formation of the C-P bond in most known biosynthetic pathways is catalyzed by the enzyme phosphoenolpyruvate (B93156) mutase (PEP mutase) . nih.govnih.gov This enzyme performs an intramolecular rearrangement of phosphoenolpyruvate (PEP), a common metabolite, to form phosphonopyruvate (B1221233) (PnPy). nih.govebi.ac.ukwikipedia.org This reaction converts a C-O-P ester linkage into a direct and stable C-P bond. frontiersin.org

The equilibrium of the PEP mutase reaction strongly favors the substrate, PEP. frontiersin.orgwikipedia.org Therefore, to drive the synthesis of phosphonates forward, the product (PnPy) must be rapidly consumed by subsequent enzymes in the pathway. wikipedia.org A common strategy employed by microorganisms is the irreversible decarboxylation of PnPy by the enzyme phosphonopyruvate decarboxylase, which produces phosphonoacetaldehyde. frontiersin.org This step effectively pulls the preceding PEP mutase reaction forward, allowing for the net synthesis of phosphonates. wikipedia.org

PEP mutase is the gateway enzyme for the vast majority of phosphonate biosynthetic pathways. nih.govpnas.org The gene encoding this enzyme, often designated pepM or, in some specific pathways like those for fosfomycin, fom1, serves as a reliable molecular marker for identifying organisms with the potential to produce phosphonates. pnas.orgnih.gov

In Pectobacterium atrosepticum, the fom1 gene has been identified as encoding the predicted PEP mutase. mdpi.com Its presence is essential for the bacterium's ability to synthesize 2-diethoxyphosphorylethanamine and phenylphosphonic acid. mdpi.com Similarly, in the biosynthesis of fosfomycin by Streptomyces, the fom1 gene product catalyzes the initial conversion of PEP to PnPy. nih.gov PEP mutase is a member of the isocitrate lyase superfamily and requires a divalent metal ion, typically magnesium (Mg²⁺), for its catalytic activity. nih.govebi.ac.uknih.gov The enzyme's mechanism is thought to be dissociative, involving the separation of the phosphoryl group from the oxygen of PEP, followed by a nucleophilic attack on the phosphorus atom by carbon-3 of the pyruvate (B1213749) enolate intermediate. ebi.ac.ukwikipedia.org

Regulation of Phosphonate Production in Biological Systems

The production of phosphonates in microorganisms is a regulated process, often influenced by environmental cues and the cell's physiological state. In Pectobacterium atrosepticum, the synthesis of its unique phosphonates is positively regulated by two key factors: quorum sensing and the presence of pectic compounds from the host plant. mdpi.com This indicates that the bacterium ramps up production when it senses a sufficient population density and detects signals from the plant tissue it is colonizing.

More broadly, the regulation of phosphonate metabolism can be tied to the availability of phosphorus. In many bacteria, pathways for the breakdown (catabolism) of phosphonates are controlled by the Pho regulon, a global regulatory system that responds to inorganic phosphate (Pi) levels. frontiersin.orgmsu.ru When preferred phosphate sources are scarce, the Pho regulon activates genes that allow the cell to utilize alternative phosphorus sources, including phosphonates. msu.runih.gov However, not all phosphonate metabolic pathways are under Pho regulon control; some are induced by the presence of the specific phosphonate substrate itself. frontiersin.orgnih.gov This dual regulatory control allows bacteria to efficiently manage their phosphorus acquisition and metabolism in diverse environments.

Quorum Sensing Regulation

Quorum sensing (QS) is a cell-density-dependent communication system utilized by bacteria to coordinate collective behaviors such as biofilm formation and virulence factor production. biointerfaceresearch.comnih.govnih.govmdpi.commdpi.com Emerging evidence suggests that phosphonates can modulate QS circuits. In the opportunistic pathogen Pseudomonas aeruginosa, the nitrogen-related phosphotransferase system (PTSNtr), which involves phosphocarrier proteins, has been shown to influence the LasI-LasR quorum-sensing system. nih.gov Inactivation of components of this system can lead to increased expression of QS signal synthase genes like lasI. nih.gov This indicates that the phosphorylation state of proteins, which can be influenced by the availability and metabolism of phosphorus sources including phosphonates, is linked to the regulation of QS.

The production of certain bacterial phosphonates has been shown to be positively regulated by quorum sensing. mdpi.com For instance, in the phytopathogenic bacterium Pectobacterium atrosepticum, the synthesis of extracellular phosphonates is controlled by its QS system. mdpi.com This reciprocal regulation suggests a complex interplay where phosphonates can both influence and be influenced by bacterial communication networks, thereby fine-tuning population-wide responses to environmental cues.

Influence of Environmental Factors (e.g., Pectic Compounds, Plant Extracts)

The biological activity and production of phosphonates are significantly influenced by environmental factors, particularly in the context of plant-microbe interactions. Pectic compounds, major components of the plant cell wall, have been identified as potent inducers of phosphonate production in some phytopathogenic bacteria. mdpi.comnih.gov In Pectobacterium atrosepticum, the presence of pectic compounds strongly enhances the synthesis of extracellular phosphonates. mdpi.com This suggests that bacteria can sense specific host-derived molecules and respond by producing phosphonates, which may play a role in the infection process or adaptation to the host environment.

Furthermore, general plant extracts have also been shown to induce the expression of genes involved in phosphonate biosynthesis. mdpi.com The production of phosphonates by P. atrosepticum was observed to be induced in vitro by the addition of a plant extract. mdpi.com This indicates that a variety of plant-derived metabolites, in addition to pectin, can trigger phosphonate production. mdpi.com The ability of bacteria to perceive and respond to these chemical cues from their environment is crucial for their survival and pathogenic or symbiotic lifestyle.

Table 1: Influence of Environmental Factors on Phosphonate Production in Pectobacterium atrosepticum

| Environmental Factor | Effect on Phosphonate Production | Reference |

|---|---|---|

| Pectic Compounds | Positive regulatory effect | mdpi.com |

| Plant Extract | Induces production and gene expression | mdpi.com |

Physiological and Ecological Functions in Plant-Pathogen Interactions

Phosphonates play a significant role in the intricate interactions between plants and pathogenic bacteria. Their functions can directly impact the pathogen's ability to cope with host defenses and modulate the severity of disease.

Naturally occurring phosphonates can enhance the resistance of bacteria to various environmental stresses, including oxidative stress encountered during host-pathogen interactions. mdpi.com For example, phosphonates produced by Pectobacterium atrosepticum have a positive effect on the bacterium's resistance to hydrogen peroxide (H₂O₂), a key component of the plant's defensive response. mdpi.com This increased stress tolerance can be crucial for the survival of the pathogen within the host tissues. The ability of phosphonates to confer resistance to oxidative stress highlights their potential role in protecting bacteria from the host's immune system. The proliferation of resistance mechanisms against phosphonate-based compounds has been observed, often disseminated via horizontal gene transfer. nih.gov

The role of phosphonates in bacterial virulence is complex and can be both positive and negative. While enhancing stress resistance, some bacterial phosphonates have been found to have a negative effect on the expression of key virulence factors. mdpi.com In P. atrosepticum, the production of phosphonates negatively affected the activity of extracellular pectate lyases, which are primary virulence factors for this group of bacteria. mdpi.com This suggests that phosphonates may act as modulators, enabling the bacteria to control their "harmful properties" and potentially establish a more controlled and prolonged interaction with the host. mdpi.com In some pathogenic bacteria, low phosphate conditions, which may lead to the utilization of phosphonates, have been shown to enhance virulence. frontiersin.org The Pho regulon, which governs phosphate assimilation, is also implicated in the regulation of virulence in several bacterial pathogens. nih.gov

Table 2: Effects of Phosphonates on Pectobacterium atrosepticum Physiology

| Physiological Aspect | Effect of Phosphonates | Reference |

|---|---|---|

| Stress Resistance (H₂O₂) | Positive | mdpi.com |

| Virulence (Pectate Lyase Activity) | Negative | mdpi.com |

By modulating both stress resistance and virulence, phosphonates can play a crucial role in maintaining the ecological niche of a microbe within its host. mdpi.com By dampening its virulence, a pathogen might avoid triggering a strong, overwhelming host defense response, thereby allowing for a more stable and long-term colonization. mdpi.com This controlled interaction can be beneficial for the pathogen's persistence and dissemination. The ability to synthesize phosphonates may provide microorganisms with a biological advantage for survival in phosphate-limited environments and in the competition for ecological niches. msu.ru In marine environments, phosphonates are a significant component of the dissolved organic phosphorus pool and are produced by a variety of microbes, suggesting their importance in these ecosystems. frontiersin.orgbiorxiv.orgnih.govpnas.orgresearchgate.netcore.ac.uk

Metabolic Fates and Degradation of Phosphonates in Biological Environments

The stable C-P bond of phosphonates makes them resistant to degradation by many common enzymes. nih.gov However, various microorganisms have evolved specific enzymatic pathways to cleave this bond and utilize phosphonates as a source of phosphorus, and in some cases, carbon and nitrogen. msu.ruoup.comoup.comatamanchemicals.comnih.govresearchgate.net The microbial degradation of phosphonates is a critical process in the biogeochemical cycling of phosphorus.

Several distinct pathways for phosphonate degradation have been identified in bacteria:

The Phosphonatase Pathway: This pathway is involved in the degradation of alpha-substituted phosphonates. oup.com

The C-P Lyase Pathway: This is a prominent route for the utilization of a broad range of phosphonates and involves a multi-enzyme complex. msu.rufrontiersin.org

Oxidative Pathways: These pathways utilize oxygenases to cleave the C-P bond. nih.gov

The expression of these degradation pathways can be regulated by the availability of inorganic phosphate, with some being induced under phosphate-limiting conditions. frontiersin.orgnbinno.com The ability to degrade phosphonates is widespread among bacteria, which are considered the principal organisms responsible for their breakdown in the environment. oup.comatamanchemicals.com While many industrial phosphonates are resistant to biodegradation, bacteria capable of degrading certain synthetic phosphonates have been isolated. nbinno.com The degradation of phosphonates can also occur through abiotic processes such as photodegradation, particularly when complexed with metal ions like iron(III). atamanchemicals.comnbinno.com

Table 3: Microbial Degradation Pathways for Phosphonates

| Pathway | Key Feature | Reference |

|---|---|---|

| Phosphonatase Pathway | Degrades alpha-substituted phosphonates | oup.com |

| C-P Lyase Pathway | Broad specificity multi-enzyme complex | msu.rufrontiersin.org |

| Oxidative Pathways | Utilizes oxygenases for C-P bond cleavage | nih.gov |

Theoretical and Computational Studies on 1 Diethoxyphosphorylethanamine and Phosphonate Derivatives

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and conformational preferences of α-aminophosphonates. Methods such as B3LYP and M06-2X with basis sets like 6-31G(d,p) or 6-311++G** are commonly used to optimize molecular geometries and compute various electronic properties. nih.govresearchgate.netnih.gov

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net For instance, in a study of novel phosphonate (B1237965) imine compounds, one derivative (4a) was found to have a lower band gap (5.168 eV) compared to another (4b, 6.308 eV), indicating its higher reactivity. researchgate.net These frontier molecular orbitals, along with the molecular electrostatic potential maps, reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which are crucial for predicting intermolecular interactions. nih.gov

Global reactivity descriptors, which are determined from HOMO-LUMO energies, provide further insights into the chemical behavior of these compounds. researchgate.net

Interactive Table: Quantum Chemical Reactivity Parameters for Synthesized Phosphonate Derivatives This table displays calculated quantum chemical parameters for two phosphonate imine compounds, illustrating how theoretical calculations can differentiate the reactivity and stability of closely related structures.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for determining static properties of individual molecules, Molecular Dynamics (MD) simulations are employed to explore the conformational space and dynamic behavior of phosphonates in condensed phases, such as in solution. tandfonline.comresearchgate.net By simulating the movement of atoms over time based on a force field (e.g., COMPASS), MD provides a detailed picture of the accessible conformations and the interactions with solvent molecules. researchgate.net

MD studies on phosphonic acids have been used to investigate intramolecular hydrogen bonding and the stability of different conformers in both vacuum and solvent environments. tandfonline.com These simulations can reveal how the solvent influences the molecular structure and which conformations are most prevalent under specific conditions. The accuracy of these simulations relies on the quality of the force field, which is often validated by comparing calculated properties like density and radial distribution functions with experimental data. researchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a cornerstone for elucidating the mechanisms of reactions used to synthesize α-aminophosphonates, most notably the Kabachnik-Fields (or phospha-Mannich) reaction. mdpi.com This three-component condensation of an amine, a carbonyl compound, and a dialkyl phosphite (B83602) can proceed through two primary pathways: an "imine" route or an "α-hydroxyphosphonate" route. mdpi.comrgmcet.edu.in

Theoretical calculations have been instrumental in resolving this mechanistic question. By calculating the energy profiles of both pathways, studies have shown that the reaction generally proceeds via the formation of an imine intermediate, which is then attacked by the nucleophilic phosphite. mdpi.comnih.gov The role of catalysts in these reactions, such as iodine or Lewis acids, can also be modeled to understand how they activate the intermediates and lower the energy barriers of the reaction. nih.gov

The core of mechanistic elucidation lies in the identification and analysis of transition states (TS). A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the rate and feasibility of a chemical transformation. Computational methods, primarily DFT, are used to locate the geometry of these transient species and calculate their activation energies.

For phosphonate synthesis, comparing the calculated energy barriers of different potential pathways allows researchers to determine the most likely mechanism. For example, in intramolecular Diels-Alder reactions that form phosphonopyrrolidines, transition state analysis confirmed a thermodynamic preference for the product with the phosphonate group in the endo position. Similarly, studies on phosphate (B84403) and vanadate esters as transition state analogues for enzymatic reactions use quantum chemical methods to model the structure and energetics of pentavalent intermediates, providing insight into reaction pathways. acs.org

When the synthesis of α-aminophosphonates can result in chiral centers, computational modeling becomes essential for understanding and predicting the stereochemical outcome. The formation of optically active α-aminophosphonates is often achieved using chiral catalysts. mdpi.commdpi.com

Theoretical studies can rationalize the observed enantioselectivity by modeling the transition states for the formation of both possible enantiomers (R and S). By comparing the energies of these diastereomeric transition states, the model can predict which product will be favored. For example, DFT studies on chiral phosphoric acid-catalyzed allylborations and propargylations revealed that high enantioselectivity arises from steric interactions between the substrates and the bulky groups on the catalyst. nih.gov The disfavored transition state often involves significant steric clashes or requires the catalyst to adopt a high-energy, distorted conformation. nih.gov These computational models are powerful tools for optimizing reaction conditions and designing more effective chiral catalysts.

Structure-Activity Relationship (SAR) Studies for Biological Function (Non-Clinical)

Computational methods are widely used to establish Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR), which correlate the chemical structure of a series of compounds with their biological activity or physical properties. For phosphonate derivatives, these studies aim to predict biological functions, such as enzyme inhibition or toxicity, based on calculated molecular descriptors. nih.gov

A QSPR model was developed to predict the toxicity (median lethal dose, LD₅₀) of a series of phosphonate derivatives using descriptors calculated with DFT. nih.govresearchgate.net The model established a multiple linear regression equation linking toxicity to three key descriptors:

Volume (V): A measure of the molecule's size.

Charge of the most electronegative atom (q): Typically the oxygen of the P=O group.

Energy of the HOMO (E_HOMO): Related to the molecule's ability to donate electrons. nih.govresearchgate.net

This model successfully predicted the toxicity of test molecules and suggested that the oxygen atom of the phosphoryl group plays a critical role in the interaction mechanism with the acetylcholinesterase enzyme. researchgate.net Furthermore, molecular docking studies are often combined with SAR to visualize how phosphonate derivatives bind to the active sites of target proteins, such as kinases, providing a structural basis for their activity. nih.govtandfonline.com

Prediction of Spectroscopic Parameters

Computational chemistry provides a reliable method for predicting the spectroscopic properties of molecules, which is invaluable for structure confirmation and interpretation of experimental data. DFT calculations can accurately predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, and ³¹P). nih.govvub.be

In studies of newly synthesized α-aminophosphonates, the calculated vibrational frequencies often show excellent agreement with the experimental FT-IR spectra, helping to assign specific peaks to functional groups like N-H, P=O, and P-O-C. nih.gov For example, the characteristic P=O stretching vibration is typically observed and calculated to be in the range of 1200-1250 cm⁻¹. nih.govnih.gov Any discrepancies between calculated (in the gas phase) and experimental (in the solid state) values are typically small and can be accounted for by intermolecular interactions in the crystal lattice.

Interactive Table: Comparison of Experimental and Calculated FT-IR Frequencies (cm⁻¹) for Diethyl(4-hydroxyphenyl)[(pyridine-4-yl)amino]methylphosphonate This table demonstrates the strong correlation between experimentally measured infrared absorption bands and those predicted by DFT calculations, aiding in the structural confirmation of the synthesized compound.

Advanced Research Applications and Future Directions Excluding Prohibited Areas

1-Diethoxyphosphorylethanamine as a Chiral Building Block in Organic Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. ub.edu Chiral molecules, which are non-superimposable mirror images of each other, often exhibit vastly different biological activities. hilarispublisher.com this compound serves as a valuable chiral precursor for the stereoselective synthesis of more complex molecules. ub.edurrscientific.com

This compound is a key starting material for constructing intricate molecular architectures with defined stereochemistry. rrscientific.com Its inherent chirality can be transferred and elaborated upon through various synthetic strategies, making it a foundational element in asymmetric synthesis. ub.edu One of the primary methods for creating optically active α-aminophosphonates is the enantioselective addition of phosphites to imines, a reaction for which chiral precursors are essential. nih.govmdpi.com

Researchers have developed multi-step synthetic pathways where this compound or its derivatives are used to introduce the crucial amino-phosphonate moiety. These methods often involve the temporary incorporation of a chiral auxiliary, which directs the stereochemical outcome of subsequent reactions, followed by its removal to yield the final, complex chiral molecule. ub.edu This strategy allows for the generation of multiple new stereocenters with high selectivity, controlled by the initial chirality of the aminophosphonate building block. The development of cascade reactions, where multiple bonds and stereocenters are formed in a single pot, represents a powerful approach for rapidly building molecular complexity from simple, chiral precursors like this compound. ub.edu

Asymmetric catalysis is a highly efficient method for producing chiral compounds, relying on a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. ub.eduhilarispublisher.com While this compound itself is not typically a catalyst, it serves as an essential precursor for the synthesis of chiral phosphorus-containing ligands. enamine.net These ligands coordinate to a transition metal center (e.g., rhodium, palladium, ruthenium), creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. tcichemicals.comsigmaaldrich.com

The development of novel chiral phosphine (B1218219) ligands is a major focus of research, as the ligand's structure dictates the efficiency and selectivity of the catalyst. tcichemicals.com Derivatives of this compound can be incorporated into larger ligand frameworks, such as chelating diphosphines. enamine.net The steric and electronic properties of these ligands can be fine-tuned by modifying the substituents on the aminophosphonate backbone, allowing for the optimization of the catalyst for specific transformations, such as asymmetric hydrogenations, cross-couplings, and cycloadditions. tcichemicals.comsigmaaldrich.com

| Reaction Type | Catalyst System | Substrate Type | Reported Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Rh-TangPhos | α-Dehydroamino acids, Itaconic acids | Up to >99% | sigmaaldrich.com |

| Asymmetric Hydrogenation | Ru-C3-TunePhos | β-Keto esters | Comparable or superior to BINAP | sigmaaldrich.com |

| Aza-Henry Reaction | Chiral Copper Catalyst | Phosphorylated Ketimines | Up to 96% | nih.gov |

| Friedel-Crafts Alkylation | Chiral Phosphoric Acid | Cyclic α-iminophosphonates and Indoles | 91-98% | nih.govmdpi.com |

Development of Novel Phosphorus-Containing Ligands and Materials

The unique coordination properties of the phosphonate (B1237965) group make this compound and its derivatives attractive candidates for creating novel ligands and advanced materials. researchgate.netrsc.org The ability of the phosphonate moiety to bind to metal ions is being exploited in areas ranging from catalysis to materials science. longdom.orgresearchgate.net

Research has focused on synthesizing ligands where the aminophosphonate unit is a key structural feature. These ligands have shown promise in the separation chemistry of rare-earth elements and actinoids, where they can act as highly efficient and selective extraction agents. jyu.fi The facile synthesis of these α-amino-functionalized organophosphorus compounds suggests they will be increasingly used in these critical technological areas. jyu.fi

In materials science, phosphonate derivatives are used as building blocks for creating coordination polymers and metal-organic frameworks (MOFs). researchgate.net These materials have ordered, porous structures with potential applications in gas storage, separation, and heterogeneous catalysis. The phosphonate group can act as an anchor, tethering molecules to solid oxide surfaces to create hybrid materials with tailored properties. researchgate.net Furthermore, the introduction of phosphorus-containing moieties into organic molecules is a strategy for developing new flame retardants and functional polymers. rsc.orgscirp.orgktu.lt

Exploration of Bio-Inspired Phosphonate Derivatization Strategies

Nature provides a rich source of inspiration for developing new chemical reactions. Bio-inspired or "biomimetic" synthesis seeks to emulate the efficiency and selectivity of enzymatic processes in the laboratory. rsc.org Aminophosphonic acids are recognized as bioisosteres of α-amino acids, where the carboxylic acid group is replaced by a phosphonic acid group. researchgate.net This substitution can lead to interesting biological activities, making the development of novel synthetic routes to these compounds highly desirable.

A notable bio-inspired strategy involves the reductive amination of ketophosphonates, which mimics the biochemical transformation of keto acids into amino acids. researchgate.netwiserpub.com This approach can utilize a reversible 1,3-proton shift in a C=N-C system, allowing for the interconversion of different aminophosphonates. wiserpub.com Researchers have demonstrated that this transamination process can be controlled by the electronic properties of substituents on the molecule, enabling the efficient conversion of one aminophosphonate into another. researchgate.netwiserpub.com These biomimetic approaches are often highly stereoselective, providing an efficient pathway to optically active α-aminophosphonates from readily available starting materials. rsc.org

Interdisciplinary Research Integrating Chemical Synthesis and Biological Understanding

The boundary between chemistry and biology is increasingly blurred, with interdisciplinary research driving major advances in medicine and biotechnology. numberanalytics.comnih.govucsb.edu Synthetic chemistry provides the tools to create novel molecules, while biology offers the platform to test their function and understand their mechanism of action. nih.gov this compound and its derivatives are at the heart of such interdisciplinary efforts. fortunejournals.comnih.gov

A primary goal of this research is to synthesize new aminophosphonates and evaluate their biological activity, such as their potential as enzyme inhibitors, anticancer agents, or antivirals. orientjchem.orgfortunejournals.com Because aminophosphonates are structural analogues of amino acids, they can be designed to target enzymes that process amino acids or peptides, such as proteases. fortunejournals.com

This integrated approach involves a cycle of design, synthesis, and biological testing. ircbc.ac.cn Chemists synthesize a library of related compounds, systematically varying the structure. Biologists then test these compounds in cellular or biochemical assays to identify promising candidates and establish structure-activity relationships (SAR). This knowledge feeds back into the design of the next generation of molecules with improved potency and selectivity. This collaborative process is essential for translating fundamental chemical research into practical applications, such as the development of new therapeutic agents. ucsb.eduircbc.ac.cn

Emerging Research Areas in Organophosphorus Chemistry

Organophosphorus chemistry is a vibrant field with several emerging research directions that promise to shape its future. longdom.orgnih.gov A major trend is the development of more sustainable and environmentally friendly synthetic methods, often referred to as "green chemistry." rsc.org This includes the use of alternative energy sources like microwave irradiation and the development of electrochemical synthesis methods, which avoid harsh reagents by using electricity to drive reactions. rsc.orgbeilstein-journals.org

Another burgeoning area is the synthesis of novel phosphorus-containing heterocyclic compounds and complex aromatic structures known as acenes. nih.govox.ac.uk These molecules possess unique electronic and photophysical properties, making them interesting candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and sensors. ox.ac.uk The development of phosphorus-containing analogues of common organic functional groups, such as isocyanates, is also opening new avenues for creating molecules with unprecedented reactivity and properties. ox.ac.uk As the toolkit of organophosphorus chemistry expands, so too will the applications for versatile building blocks like this compound in creating the next generation of functional molecules and materials. longdom.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.